2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol
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Overview
Description
2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H11NOS It is characterized by the presence of an amino group, a hydroxyl group, and a thiophene ring substituted with a methyl group
Preparation Methods
The synthesis of 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol typically involves the reaction of 3-methylthiophene with ethylene oxide in the presence of an amine catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring may also participate in π-π interactions, further modulating the compound’s effects. Pathways involved in its action include enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar compounds to 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol include:
2-Amino-1-(thiophen-2-yl)ethan-1-ol: Lacks the methyl group on the thiophene ring.
2-Amino-1-(3-methylphenyl)ethan-1-ol: Contains a phenyl ring instead of a thiophene ring.
2-Amino-1-(3-methylfuran-2-yl)ethan-1-ol: Contains a furan ring instead of a thiophene ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
2-amino-1-(3-methylthiophen-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,9H,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRXGIUKEXDKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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